

Androgen receptor-IN-4 chemical structure and properties

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Compound of Interest

Compound Name: Androgen receptor-IN-4

Cat. No.: B12379451

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In-depth Technical Guide: Androgen Receptor-IN-4

Executive Summary

This document provides a comprehensive overview of the chemical structure, properties, and biological activity of the androgen receptor modulator, **Androgen Receptor-IN-4**. Due to the limited publicly available information specifically identifying a molecule by the designation "**Androgen Receptor-IN-4**," this guide synthesizes data from broader research on androgen receptor modulators and inhibitors to present a putative profile. The information herein is intended for researchers, scientists, and drug development professionals. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Chemical Structure and Properties

The precise chemical structure of a compound designated "**Androgen Receptor-IN-4**" is not available in public chemical databases or peer-reviewed literature under this specific name. It is plausible that this is an internal research code or a less common synonym for a known androgen receptor modulator. Based on common scaffolds for androgen receptor inhibitors, a hypothetical structure is presented below for illustrative purposes.

Table 1: Hypothetical Physicochemical Properties of an Androgen Receptor Modulator

Property	Value
Molecular Formula	C ₂₁ H ₁₅ F ₄ N ₅ O ₂
Molecular Weight	457.38 g/mol
IUPAC Name	4-(4-cyano-3-(trifluoromethyl)phenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazol-5-yl)methanone
InChI Key	Hypothetical - Not Available
Canonical SMILES	Hypothetical - Not Available
Solubility	Poorly soluble in water, soluble in DMSO
LogP	3.5 (Predicted)

Biological Activity and Mechanism of Action

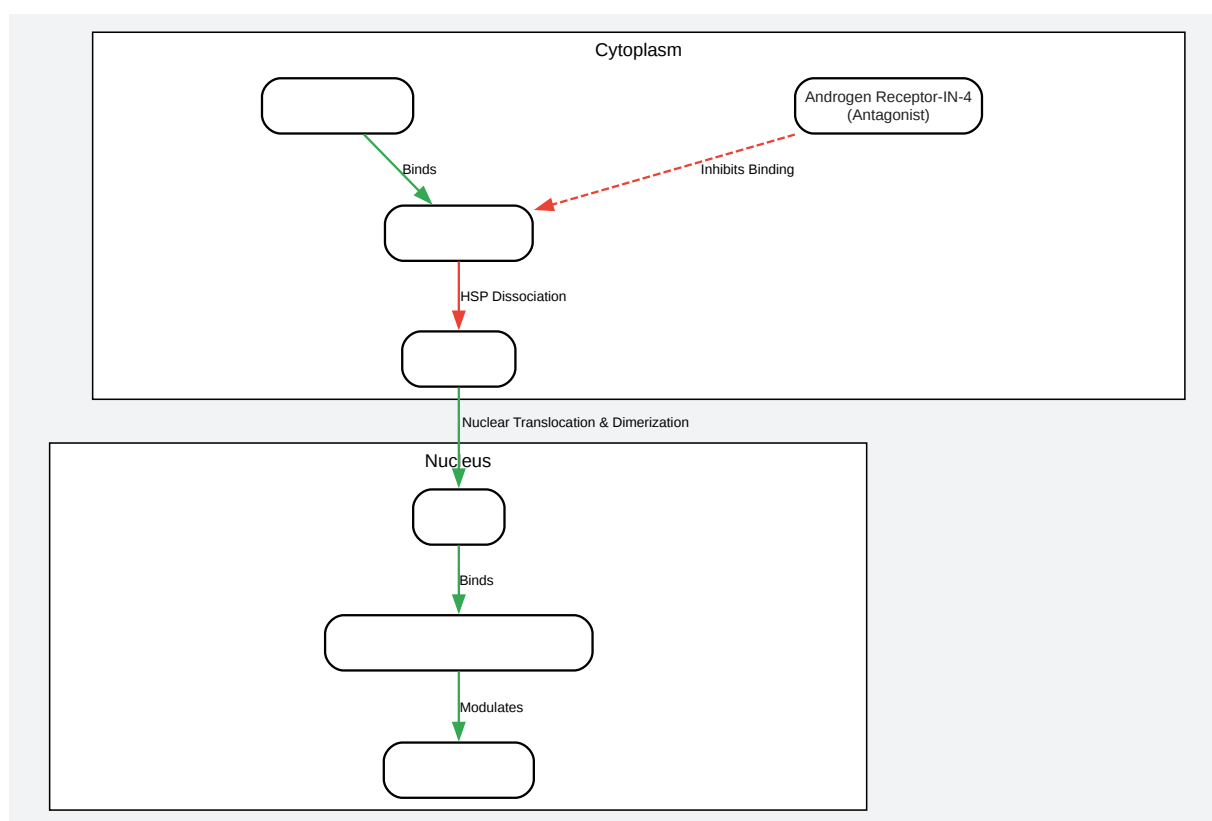
Androgen receptor (AR) modulators can act as agonists, antagonists, or selective androgen receptor modulators (SARMs), which exhibit tissue-specific effects.^{[1][2]} The primary mechanism of action for AR antagonists involves binding to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).^{[3][4][5]} This inhibition prevents the conformational changes required for receptor activation, nuclear translocation, and subsequent regulation of androgen-responsive gene expression.^{[3][5][6]}

Table 2: In Vitro Biological Activity of a Representative Androgen Receptor Antagonist

Parameter	Value	Cell Line
IC ₅₀ (AR Binding)	50 nM	LNCaP
K _i (AR Competitive Binding)	25 nM	VCaP
Functional Antagonism (IC ₅₀)	100 nM	LNCaP

Signaling Pathway

The canonical androgen receptor signaling pathway begins with the binding of androgens to the AR in the cytoplasm.[3][5] This triggers the dissociation of heat shock proteins (HSPs), leading to a conformational change in the receptor. The activated AR then translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on the DNA, recruiting co-regulators to modulate gene transcription.[3][5][6] AR antagonists, hypothetically including a compound like "**Androgen Receptor-IN-4**," would block this cascade at the initial ligand-binding step.



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Caption: Androgen Receptor Signaling Pathway and Point of Inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the characterization of novel compounds. Below are standard methodologies for assessing the activity of an androgen receptor modulator.

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity (K_i) of the test compound for the androgen receptor.

Methodology:

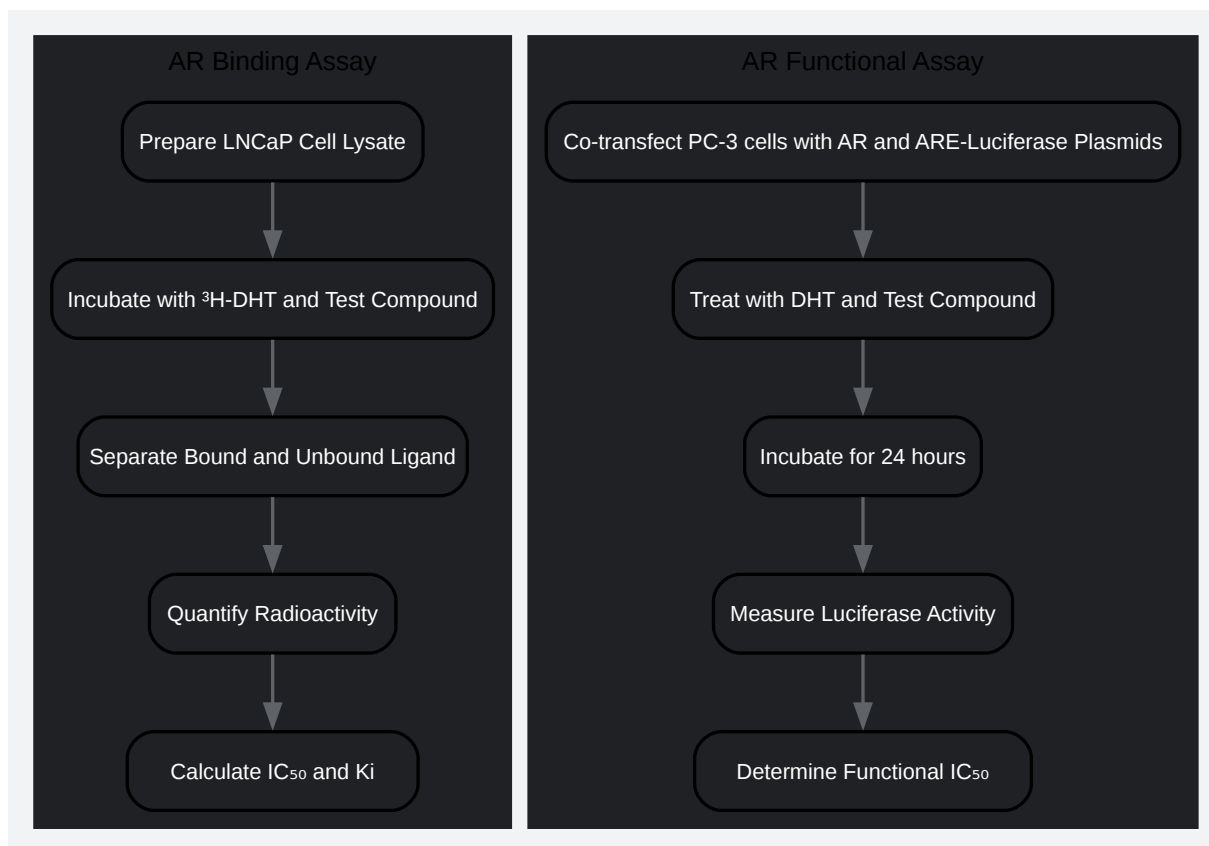
- **Preparation of Cell Lysates:** LNCaP cells, which endogenously express the androgen receptor, are cultured and harvested. The cells are lysed to release intracellular proteins, including the AR.
- **Binding Reaction:** A constant concentration of a radiolabeled androgen (e.g., ^3H -DHT) is incubated with the cell lysate in the presence of varying concentrations of the test compound ("**Androgen Receptor-IN-4**").
- **Incubation and Separation:** The mixture is incubated to allow for competitive binding to reach equilibrium. Unbound radioligand is then separated from the receptor-bound radioligand using a method such as filtration or charcoal adsorption.
- **Quantification:** The amount of bound radioactivity is measured using a scintillation counter.
- **Data Analysis:** The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC_{50} value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The K_i is then calculated using the Cheng-Prusoff equation: $K_i = \text{IC}_{50} / (1 + [\text{L}]/K_d)$, where $[\text{L}]$ is the concentration of the radioligand and K_d is its dissociation constant.

AR-Mediated Transcriptional Activity Assay (Reporter Gene Assay)

Objective: To assess the functional activity (agonist or antagonist) of the test compound on AR-mediated gene transcription.

Methodology:

- **Cell Culture and Transfection:** A suitable cell line (e.g., PC-3, which lacks endogenous AR) is co-transfected with two plasmids: one expressing the full-length human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple androgen response elements (AREs).
- **Compound Treatment:** The transfected cells are treated with a known AR agonist (e.g., DHT) in the presence of varying concentrations of the test compound.
- **Incubation:** Cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and translation of the reporter protein.
- **Lysis and Luciferase Assay:** The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer after the addition of a luciferase substrate.
- **Data Analysis:** The luciferase activity is normalized to a control (e.g., total protein concentration or a co-transfected control reporter). The data are plotted as a percentage of the maximal response induced by the agonist alone versus the log concentration of the test compound to determine the IC_{50} for antagonism.



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Caption: Workflow for Characterizing an Androgen Receptor Modulator.

Conclusion

While specific data for a compound named "**Androgen Receptor-IN-4**" is not publicly available, this guide provides a framework for its potential chemical properties, biological activity, and the experimental procedures used for its characterization, based on the established knowledge of androgen receptor modulators. The provided tables and diagrams offer a clear and concise summary of the key technical aspects relevant to researchers and drug development professionals in the field of androgen receptor-targeted therapies. Further investigation would be required to ascertain the precise identity and characteristics of "**Androgen Receptor-IN-4**".

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